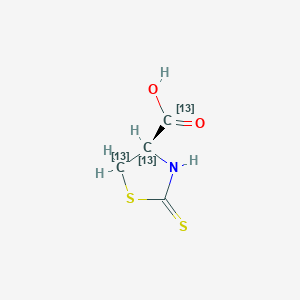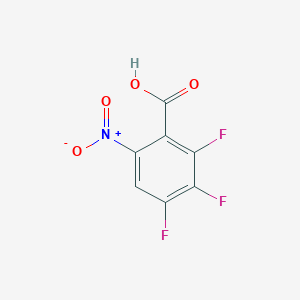
2,3,4-Trifluoro-6-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trifluoro-6-nitrobenzoic acid is an organic compound with the molecular formula C7H2F3NO4 It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-6-nitrobenzoic acid typically involves the nitration of 2,3,4-trifluorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to avoid over-nitration and decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2,3,4-Trifluoro-6-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Benzoic Acids: Formed by nucleophilic substitution of fluorine atoms.
Biaryl Compounds: Formed by coupling reactions involving the carboxylic acid group.
科学的研究の応用
2,3,4-Trifluoro-6-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the study of aromatic substitution reactions and the development of new synthetic methodologies.
Biology: The compound can be used in the design of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity and can be investigated for potential therapeutic applications.
Medicine: Research into the pharmacological properties of its derivatives can lead to the development of new drugs. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: It can be used in the production of specialty chemicals and materials. Its derivatives may find applications in agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 2,3,4-Trifluoro-6-nitrobenzoic acid and its derivatives depends on the specific chemical reactions they undergo. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. In nucleophilic substitution reactions, the fluorine atoms are replaced by nucleophiles through the formation of a transition state and subsequent bond cleavage and formation.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: Similar structure but with an additional fluorine atom.
2,3,4-Trifluoronitrobenzene: Lacks the carboxylic acid group.
2,4,6-Trinitrobenzoic acid: Contains three nitro groups instead of one.
Uniqueness
2,3,4-Trifluoro-6-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of three fluorine atoms and one nitro group on the benzene ring influences its reactivity and makes it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
2,3,4-trifluoro-6-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO4/c8-2-1-3(11(14)15)4(7(12)13)6(10)5(2)9/h1H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBJKZJLVDBUGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
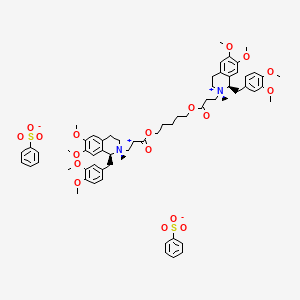

![(6R)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate](/img/structure/B13856620.png)
![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)
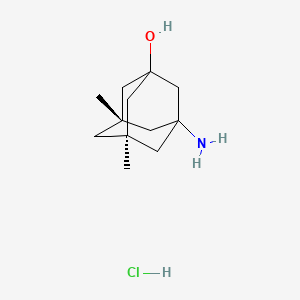



![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)
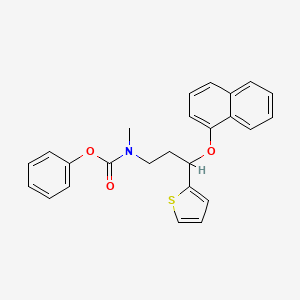
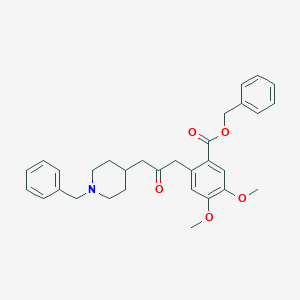
![1,1'-Bis(2,6-dichlorophenyl)-[5,5'-biindoline]-2,2'-dione](/img/structure/B13856670.png)

